2-Chloro-1-methyl-1H-indole-3-carbonitrile: A Technical Guide to Chemical Properties and Synthetic Utility
2-Chloro-1-methyl-1H-indole-3-carbonitrile: A Technical Guide to Chemical Properties and Synthetic Utility
Executive Summary & Chemical Identity
2-Chloro-1-methyl-1H-indole-3-carbonitrile (CAS: 159506-88-4 ) is a highly functionalized indole scaffold widely utilized in medicinal chemistry.[1][2][3] It serves as a critical "activated" intermediate for the synthesis of fused heterocyclic systems, particularly pyrimido[1,2-a]indoles and pyrazolo[3,4-b]indoles , which are privileged structures in kinase inhibitor and antiviral drug discovery.
The molecule features three distinct reactive centers:
-
C2-Chloro Position: Activated by the electron-withdrawing nitrile group at C3, making it highly susceptible to nucleophilic aromatic substitution (SNAr).
-
C3-Nitrile Group: A versatile handle for cyclization, hydrolysis, or reduction.
-
Indole Core: A lipophilic pharmacophore capable of
- stacking interactions in protein binding pockets.
| Property | Data |
| IUPAC Name | 2-chloro-1-methylindole-3-carbonitrile |
| CAS Number | 159506-88-4 |
| Molecular Formula | C |
| Molecular Weight | 190.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH |
| Key Precursor | 2-chloro-1-methyl-1H-indole-3-carbaldehyde (CAS 24279-74-1) |
Synthetic Accessibility & Manufacturing
The synthesis of 2-chloro-1-methyl-1H-indole-3-carbonitrile is typically achieved through a multi-step sequence starting from 1-methylindole. The most robust industrial route involves a Vilsmeier-Haack formylation/chlorination cascade followed by functional group interconversion.
Synthetic Workflow Diagram
The following directed graph illustrates the stepwise conversion from 1-methylindole to the target nitrile and its subsequent diversification.
Figure 1: Synthetic pathway for the production of 2-chloro-1-methyl-1H-indole-3-carbonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-1-methylindole-3-carbaldehyde
-
Reagents: 1-Methylindole (1.0 eq), POCl
(3.0 eq), DMF (excess). -
Procedure:
-
Cool DMF (5 vol) to 0°C. Add POCl
dropwise to form the Vilsmeier reagent. -
Add 1-methylindole dropwise, maintaining temperature <10°C.
-
Warm to ambient temperature, then heat to 80°C for 4 hours.
-
Quench: Pour onto ice/water and neutralize with NaOAc or Na
CO . -
Isolation: Filter the precipitated yellow solid. Recrystallize from ethanol.
-
Yield: Typically 85-90%.
-
Step 2: Conversion to 2-Chloro-1-methylindole-3-carbonitrile
-
Reagents: Aldehyde intermediate (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Formic acid (solvent/catalyst).
-
Procedure:
-
Dissolve the aldehyde in formic acid (10 vol).
-
Add hydroxylamine hydrochloride.
-
Reflux for 2-4 hours. The formic acid acts as both solvent and dehydrating agent, converting the in-situ formed oxime directly to the nitrile.
-
Workup: Remove solvent under reduced pressure. Dilute residue with water and extract with ethyl acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Chemical Reactivity & Functionalization
The core value of this molecule lies in its biselectrophilic nature . The electron-withdrawing nitrile group at C3 activates the C2-chlorine atom, facilitating reactions that are otherwise difficult on the electron-rich indole ring.
Nucleophilic Aromatic Substitution (SNAr)
The C2 position is highly reactive toward nucleophiles. The mechanism proceeds via an addition-elimination pathway, stabilized by the C3-cyano group which accommodates the negative charge in the Meisenheimer-like transition state.
-
Amines: Reaction with primary/secondary amines yields 2-amino-1-methylindole-3-carbonitriles .
-
Conditions: K
CO , DMF, 60-80°C.
-
-
Thiols: Reaction with thiophenols or alkyl thiols yields 2-thioethers .
-
Conditions: NaH, THF, 0°C to RT.
-
Cyclization Pathways (Fused Heterocycles)
This scaffold is a "linchpin" for constructing tricyclic drugs.
| Reactant | Product Class | Mechanism |
| Hydrazine Hydrate | Pyrazolo[3,4-b]indoles | SNAr at C2 followed by intramolecular attack on C3-CN. |
| Guanidine | Pyrimido[1,2-a]indoles | Double nucleophilic attack (SNAr + Cyclization). |
| Sodium Azide | Tetrazolo[1,5-a]indoles | SNAr followed by tetrazole ring closure (azido-tetrazole equilibrium). |
Reactivity Logic Diagram
Figure 2: Divergent synthesis of bioactive scaffolds from the 2-chloro-3-cyano core.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, it should be handled with the protocols established for chlorinated indoles and organic nitriles .
-
Hazard Statements (GHS):
-
Handling Precautions:
-
Use only in a chemical fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
Synthesis of Indole-3-carbonitriles
-
Vilsmeier-Haack Reaction on Indoles
-
Synthesis of 2-chloro-1-methyl-1H-indole-3-carbaldehyde. Apollo Scientific Technical Data. (Establishes the precursor synthesis).
-
-
Nucleophilic Substitution in 2-Chloroindoles
-
Nucleophilic tele-substitution in 2-chloro-3-formylindoles. J. Chem. Soc., Chem. Commun. (Demonstrates the reactivity of the 2-chloro position activated by electron-withdrawing groups).
-
-
Medicinal Chemistry Applications
-
Chemical Identity
Sources
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- 3. 2-chloro-1-methyl-1H-indole-3-carbonitrile - CAS:159506-88-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. 24279-74-1 Cas No. | 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
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